4-cyclopropyl-1H-pyrrole-3-carboxylic acid
Overview
Description
4-Cyclopropyl-1H-pyrrole-3-carboxylic acid is a chemical compound with the CAS Number: 1247103-26-9 . It has a molecular weight of 151.16 and a molecular formula of C8H9NO2 .
Molecular Structure Analysis
The molecular structure of this compound consists of a pyrrole ring with a carboxylic acid group at the 3-position and a cyclopropyl group at the 4-position .Physical and Chemical Properties Analysis
This compound is a solid at room temperature . It should be stored sealed in a dry place at 2-8°C . The compound has a high gastrointestinal absorption and is BBB permeant . It is not a substrate or inhibitor of various cytochrome P450 enzymes .Scientific Research Applications
Synthesis Precursor
4-Cyclopropyl-1H-pyrrole-3-carboxylic acid is utilized as a synthetic precursor in various chemical reactions. For instance, it has been used in the synthesis of 4-nitro- and 4-cyano-dihydropyrroles and pyrroles. This involves the treatment of doubly activated cyclopropanes with primary amines and subsequent oxidation to access densely functionalized pyrroles (Wurz & Charette, 2005).
Heterocycle Synthesis
The compound is also used in the synthesis of heterocycles having a cyclopropyl substituent. Reactions of related compounds with various reactants lead to the formation of different cyclopropyl-substituted heterocycles, demonstrating its versatility in organic synthesis (Pokhodylo, Matiichuk & Obushak, 2010).
Medicinal Chemistry
In medicinal chemistry, derivatives of this compound have shown significant activity. For instance, certain derivatives have been found to interact with mammalian topoisomerase II, showcasing potential medicinal applications (Wentland et al., 1993).
Synthesis of Polysubstituted Pyrroles
The compound is instrumental in the synthesis of polysubstituted pyrroles. This process allows the introduction of various groups to the pyrrole ring, expanding the scope of pyrrole-based compounds in chemical synthesis (Urbanaitė & Čikotienė, 2016).
Organic Synthesis
It plays a role in various organic synthesis processes. For example, it has been used in the synthesis of 4-aminopyrrole-2-carboxylates, highlighting its utility in the preparation of pyrrole derivatives (Marcotte & Lubell, 2002).
Safety and Hazards
The compound is classified under GHS07 and has the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed), H312 (Harmful in contact with skin), and H332 (Harmful if inhaled) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .
Properties
IUPAC Name |
4-cyclopropyl-1H-pyrrole-3-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO2/c10-8(11)7-4-9-3-6(7)5-1-2-5/h3-5,9H,1-2H2,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMFHNWWKATXURM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CNC=C2C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.